molecular formula C17H18N2O3 B2531762 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide CAS No. 2034292-68-5

7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide

Número de catálogo: B2531762
Número CAS: 2034292-68-5
Peso molecular: 298.342
Clave InChI: KDCPBNVOYRCWGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide is a synthetic indolizine derivative characterized by a methoxy group at position 7, a ketone at position 5, and an N-(m-tolyl) carboxamide moiety at position 7.

Propiedades

IUPAC Name

7-methoxy-N-(3-methylphenyl)-5-oxo-2,3-dihydro-1H-indolizine-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-11-5-3-6-12(9-11)18-17(21)16-13-7-4-8-19(13)15(20)10-14(16)22-2/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCPBNVOYRCWGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C3CCCN3C(=O)C=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indolizine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of Functional Groups: Methoxy, oxo, and carboxamide groups can be introduced through specific reactions such as methylation, oxidation, and amidation, respectively.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the indolizine ring.

    Reduction: Reduction reactions could target the oxo group, converting it to a hydroxyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the indolizine ring or the aromatic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide could be used as a building block for synthesizing more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound could be investigated for its potential pharmacological properties. The presence of the indolizine ring system suggests it might interact with biological targets, possibly serving as a lead compound for drug development.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its functional groups might impart specific properties that are useful in various industrial applications.

Mecanismo De Acción

The mechanism of action of 7-methoxy-5-oxo-N-(m-tolyl)-1,2,3,5-tetrahydroindolizine-8-carboxamide would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor function in biological systems.

    Pathway Modulation: Affecting signaling pathways within cells.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Indolizine and Related Carboxamides

Compound Name Substituents/Modifications Molecular Weight Key Biological Activity/Properties Clinical/Research Status Reference
7-Methoxy-5-oxo-N-(m-tolyl)-...-8-carboxamide 7-OCH₃, 8-(m-tolyl carboxamide) ~326.34* Not reported (structural inference) Preclinical research (assumed) N/A
CCRG 81045 (Mitozolomide analog) 3-Methyl, 8-carbamoyl 194.15 Antitumor (L1210, P388 leukemias) Experimental; compared to dacarbazine
Temozolomide 3-Methyl, 4-oxo, 8-carboxamide 194.15 Anticancer (glioblastoma) FDA-approved; cytotoxic
L-870,810 Naphthyridine carboxamide core ~400 (estimated) HIV integrase inhibition Clinical trials halted (toxicity)
Methyl 7-hydroxy-5-oxo-...-8-carboxylate 7-OH, 8-COOCH₃ 209.20 Intermediate for further derivatization Research chemical
7-Chloro-5-oxo-...-8-carboxylic acid 7-Cl, 8-COOH 213.62 Synthetic intermediate; unconfirmed bioactivity Supplier-available

*Calculated based on formula C₁₉H₁₉N₃O₃.

Key Comparative Findings

Antitumor Activity

  • CCRG 81045 : Exhibits potent activity against murine leukemias (e.g., 176% increased survival in P388 models at 100 mg/kg). Its 3-methyl group enhances stability compared to dacarbazine, with a plasma half-life of 1.24 h in mice .
  • Temozolomide: Shares the imidazotetrazinone core with CCRG 81045 but differs in the 3-methyl/4-oxo configuration. It undergoes hydrolysis to form active triazene metabolites, with a human plasma half-life of 1.8 h, enabling oral bioavailability .
  • 7-Methoxy-5-oxo-N-(m-tolyl)... : The methoxy group may improve metabolic stability over hydroxylated analogs (e.g., Methyl 7-hydroxy-5-oxo...), which are prone to oxidation .

Antiviral Potential

  • L-870,810 : Demonstrates that carboxamide frameworks can mimic diketone acid (DKA) pharmacophores in HIV integrase inhibition. However, its clinical failure due to hepatorenal toxicity underscores the importance of substituent selection for safety .

Structural Influences on Stability

  • Chloro and methoxy substituents at position 7 (e.g., 7-Chloro-5-oxo... vs. 7-Methoxy-5-oxo...) may alter electron density, affecting hydrolysis rates. For example, CCRG 81045’s 3-methyl group stabilizes the tetrazinone ring, whereas Temozolomide’s 4-oxo group facilitates pH-dependent degradation .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.